molecular formula C7H14N2O B1334681 N-Acetylhomopiperazine CAS No. 61903-11-5

N-Acetylhomopiperazine

Cat. No.: B1334681
CAS No.: 61903-11-5
M. Wt: 142.2 g/mol
InChI Key: TWJPZMYNUBAUGA-UHFFFAOYSA-N
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Description

N-Acetylhomopiperazine is a chemical compound with the molecular formula C7H14N2O. It is also known as 1-Acetylhexahydro-1H-1,4-diazepine. This compound is a derivative of homopiperazine, where an acetyl group is attached to the nitrogen atom of the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylhomopiperazine can be synthesized through the acetylation of homopiperazine. The reaction involves the use of acetic anhydride as the acetylating agent. The process typically occurs under controlled conditions to ensure high yield and purity. The reaction can be represented as follows: [ \text{Homopiperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where homopiperazine and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is carried out at elevated temperatures to accelerate the process. After the reaction, the product is purified through distillation or recrystallization to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetylhomopiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-Acetylhomopiperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Acetylhomopiperazine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The acetyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .

Comparison with Similar Compounds

    N-Methylhomopiperazine: Similar structure but with a methyl group instead of an acetyl group.

    N-Ethylhomopiperazine: Similar structure but with an ethyl group instead of an acetyl group.

    N-Propionylhomopiperazine: Similar structure but with a propionyl group instead of an acetyl group.

Uniqueness: N-Acetylhomopiperazine is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJPZMYNUBAUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400480
Record name N-Acetylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-11-5
Record name N-Acetylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylhomopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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